molecular formula C9H17NO2 B3090536 (R)-Methyl 2-amino-3-cyclopentylpropanoate CAS No. 1212129-47-9

(R)-Methyl 2-amino-3-cyclopentylpropanoate

Cat. No. B3090536
CAS RN: 1212129-47-9
M. Wt: 171.24 g/mol
InChI Key: RZAFJDYKEFALQU-MRVPVSSYSA-N
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Description

(R)-Methyl 2-amino-3-cyclopentylpropanoate, also known as (R)-MCPG, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective antagonist of group I metabotropic glutamate receptors (mGluRs), which are involved in synaptic plasticity and modulation of neurotransmission.

Mechanism of Action

(R)-MCPG exerts its effects by binding to the extracellular domain of group I mGluRs, thereby blocking their activation by glutamate. This leads to a decrease in intracellular calcium signaling and subsequent modulation of downstream signaling pathways. The specific effects of (R)-MCPG depend on the subtype of mGluR that is targeted, as well as the cellular context in which it is applied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (R)-MCPG are diverse and depend on the specific system under investigation. In general, (R)-MCPG has been shown to modulate synaptic transmission and plasticity by regulating the release of neurotransmitters such as glutamate and GABA. It has also been implicated in the regulation of calcium signaling, gene expression, and protein synthesis in neurons. Moreover, (R)-MCPG has been shown to affect the activity of glial cells, which play a crucial role in maintaining neuronal homeostasis and responding to injury or disease.

Advantages and Limitations for Lab Experiments

The main advantage of using (R)-MCPG in lab experiments is its high selectivity for group I mGluRs, which allows for precise manipulation of these receptors without affecting other signaling pathways. Moreover, (R)-MCPG is relatively easy to synthesize and purify, making it a cost-effective research tool. However, (R)-MCPG has some limitations, including its relatively low potency compared to other mGluR antagonists and its potential off-target effects at high concentrations.

Future Directions

There are several future directions for research on (R)-MCPG and its potential therapeutic applications. One area of interest is the role of mGluRs in neurodegenerative disorders such as Alzheimer's disease, where (R)-MCPG has shown promise as a potential therapeutic agent. Another area of interest is the modulation of pain perception and addiction, where (R)-MCPG has been shown to affect the activity of opioid receptors and other neurotransmitter systems. Moreover, the development of more potent and selective mGluR antagonists could lead to new insights into the role of these receptors in health and disease.

Scientific Research Applications

(R)-MCPG has been widely used as a research tool to investigate the role of mGluRs in various physiological and pathological processes. It has been shown to modulate synaptic transmission, plasticity, and neuronal excitability in the central nervous system. Moreover, (R)-MCPG has been implicated in the regulation of pain perception, addiction, and neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

methyl (2R)-2-amino-3-cyclopentylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-9(11)8(10)6-7-4-2-3-5-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAFJDYKEFALQU-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654054
Record name Methyl 3-cyclopentyl-D-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-amino-3-cyclopentylpropanoate

CAS RN

1212129-47-9
Record name Methyl 3-cyclopentyl-D-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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